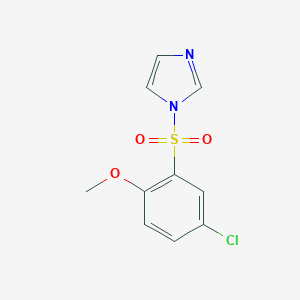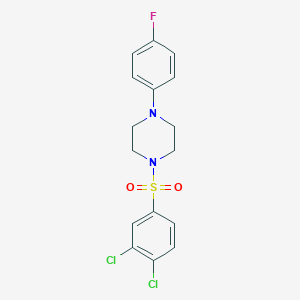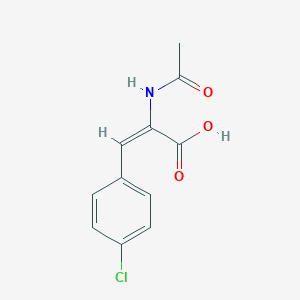
2-Acetamido-3-(P-chlorophenyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(P-chlorophenyl)-acrylic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. Naproxen is a derivative of propionic acid and is classified as a member of the arylacetic acid group of NSAIDs.
Mécanisme D'action
2-Acetamido-3-(P-chlorophenyl)-acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also inhibits platelet aggregation, which can reduce the risk of blood clots. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been shown to have a longer half-life than other NSAIDs, which means it can be taken less frequently. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid can also cause gastrointestinal side effects such as ulcers and bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid also has some limitations for lab experiments. It can cause gastrointestinal side effects, which can affect the outcome of experiments. It also has a relatively long half-life, which can make it difficult to study its effects over a short period of time.
Orientations Futures
There are several future directions for the study of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. One area of research is the development of new formulations of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid that can reduce its gastrointestinal side effects. Another area of research is the investigation of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's potential use in the treatment of Alzheimer's disease. Additionally, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's effects on platelet aggregation and blood clotting are still not fully understood, and further research is needed in this area. Finally, the development of more selective COX inhibitors may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid involves the reaction between 2-naphthol and chloroacetic acid, followed by a decarboxylation reaction. The reaction yields a racemic mixture of both the S and R enantiomers of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. The S-enantiomer is the active form of the drug and is responsible for its anti-inflammatory effects.
Applications De Recherche Scientifique
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been extensively researched for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and fever. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid is also being investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
(E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMDDFBFZVMFJ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(P-chlorophenyl)-acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

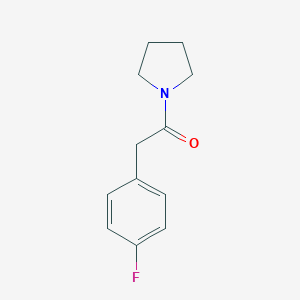
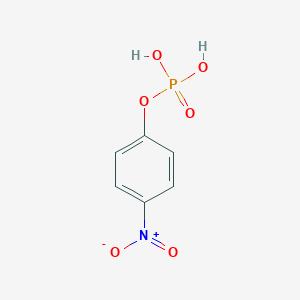
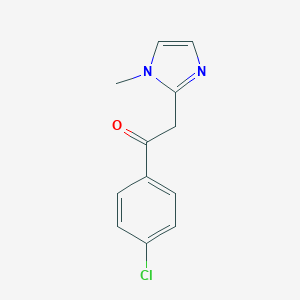
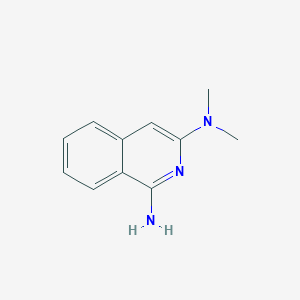
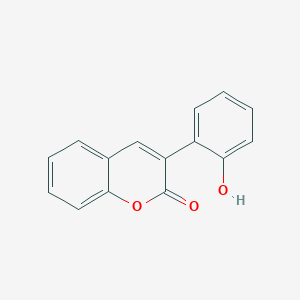
![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)
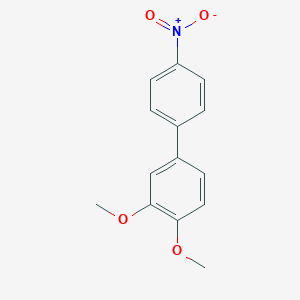
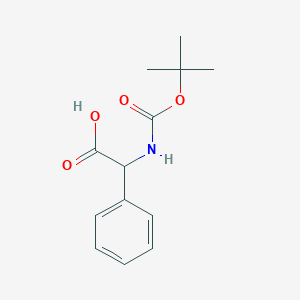
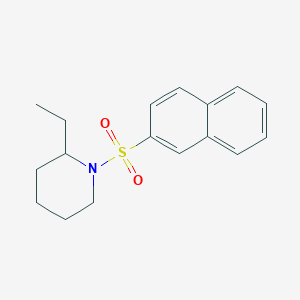
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
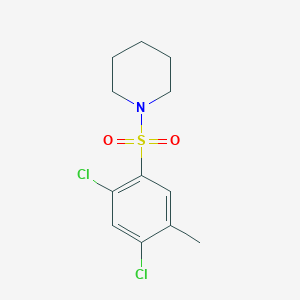
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)
